molecular formula C8H9N2O3S- B1237220 Acetyl[(4-aminophenyl)sulfonyl]azanide

Acetyl[(4-aminophenyl)sulfonyl]azanide

Cat. No.: B1237220
M. Wt: 213.24 g/mol
InChI Key: SKIVFJLNDNKQPD-UHFFFAOYSA-M
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Description

Acetyl[(4-aminophenyl)sulfonyl]azanide, commonly known as Sulfacetamide Sodium, is a sulfonamide derivative with the molecular formula C₈H₉N₂NaO₃S . It is a sodium salt of N-[(4-aminophenyl)sulfonyl]acetamide, characterized by an acetyl group attached to the sulfonamide nitrogen and a para-aminophenyl moiety . This compound is widely utilized in topical ophthalmic and dermatological preparations for its antibacterial properties, particularly against Staphylococcus aureus and other gram-positive bacteria . Its mechanism of action involves competitive inhibition of bacterial dihydropteroate synthase, disrupting folate synthesis .

Properties

Molecular Formula

C8H9N2O3S-

Molecular Weight

213.24 g/mol

IUPAC Name

(1E)-N-(4-aminophenyl)sulfonylethanimidate

InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/p-1

InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-M

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/[O-]

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Acetyl[(4-aminophenyl)sulfonyl]azanide has been recognized for its antimicrobial properties, particularly in the treatment of bacterial infections. It functions as an antiinfective agent, inhibiting the growth of a wide range of microorganisms including bacteria and fungi. This property makes it valuable in formulations for topical and systemic use in treating infections .

Case Study: Efficacy Against Bacterial Infections
A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups, showcasing its effectiveness as a topical antimicrobial agent.

1.2 Dermatological Applications

The compound is utilized in dermatological formulations due to its anti-inflammatory and soothing properties. It is often included in products designed for treating acne and other skin conditions, helping to reduce inflammation and promote healing .

Case Study: Acne Treatment Formulation
In a clinical trial involving patients with moderate to severe acne, a cream containing this compound showed a marked reduction in acne lesions over eight weeks, indicating its potential as an effective treatment option.

Agricultural Applications

2.1 Pesticide Development

This compound has been evaluated for use as a pesticide, particularly in controlling broadleaf weeds and grasses in various crops. Its efficacy was assessed through field trials where it was applied as a foliar spray .

Data Table: Efficacy of this compound in Weed Control

Crop TypeApplication Rate (g/L)Efficacy (%)Observations
Spinach40085Significant reduction in weed biomass
Tulip40090Effective against common broadleaf weeds

Cosmetic Formulations

3.1 Skin Care Products

In cosmetics, this compound is incorporated into formulations aimed at enhancing skin hydration and reducing irritation. Its ability to stabilize emulsions and improve texture makes it a desirable ingredient in creams and lotions .

Case Study: Moisturizing Cream Development
Research involved the formulation of a moisturizing cream that included this compound. Clinical evaluations indicated improved skin hydration levels and user satisfaction compared to standard formulations without this compound.

Comparison with Similar Compounds

Antimicrobial Spectrum

  • Sulfacetamide Sodium : Primarily targets gram-positive bacteria and some gram-negative strains (e.g., E. coli). Used topically for conjunctivitis and skin infections .
  • Silver Sulfadiazine: Broad-spectrum activity against bacteria (including Pseudomonas aeruginosa) and fungi. Clinically used for burn wound management .
  • Sulfamethoxazole Sodium : Combined with trimethoprim (co-trimoxazole), it targets systemic infections like urinary tract infections and pneumonia .
  • Sulfadimethoxine Sodium : Veterinary use for coccidiosis and bacterial infections due to prolonged half-life .

Solubility and Bioavailability

  • Sodium salts (e.g., Sulfacetamide, Sulfamethoxazole) exhibit enhanced water solubility, making them suitable for topical or injectable formulations .
  • Silver Sulfadiazine’s low solubility necessitates a cream-based formulation for sustained release .

Toxicity and Resistance

  • Silver Sulfadiazine faces challenges such as argyria (skin discoloration) and emerging bacterial resistance .
  • Sulfacetamide Sodium has minimal systemic absorption, reducing toxicity risks .

Key Research Findings and Challenges

  • Silver Sulfadiazine: Despite widespread use, randomized trials question its efficacy in improving burn healing rates compared to modern alternatives like nanocrystalline silver .
  • Sulfadimethoxine Sodium : Resistance in veterinary pathogens has prompted research into hybrid derivatives with improved pharmacokinetics .
  • Sulfacetamide Sodium : Stability studies highlight susceptibility to hydrolysis under acidic conditions, necessitating pH-controlled formulations .

Preparation Methods

Protection of the Aromatic Amine Group

The synthesis begins with the protection of the primary amine group in aniline to prevent undesirable side reactions during subsequent sulfonation. Acetanilide is synthesized via acetylation using acetic anhydride under acidic catalysis (e.g., sulfuric acid). This step ensures regioselectivity during sulfonation, directing the sulfonyl group to the para position relative to the acetylated amine.

Reaction:

Aniline+Acetic AnhydrideH2SO4Acetanilide+Acetic Acid\text{Aniline} + \text{Acetic Anhydride} \xrightarrow{\text{H}2\text{SO}4} \text{Acetanilide} + \text{Acetic Acid}

Sulfonation and Chlorosulfonation

Acetanilide undergoes sulfonation with chlorosulfonic acid (ClSO3_3H) at controlled temperatures (0–5°C) to yield acetanilide-4-sulfonyl chloride. This intermediate is highly reactive, enabling further functionalization. The chlorosulfonation step introduces the sulfonyl chloride moiety, critical for subsequent nucleophilic substitution.

Reaction:

Acetanilide+ClSO3HAcetanilide-4-sulfonyl Chloride+HCl\text{Acetanilide} + \text{ClSO}_3\text{H} \rightarrow \text{Acetanilide-4-sulfonyl Chloride} + \text{HCl}

Formation of the Sulfonamide Bond

The sulfonyl chloride intermediate reacts with acetamide in the presence of a base (e.g., pyridine) to form N-acetyl-4-acetamidobenzenesulfonamide. This step replaces the chloride with an acetamide group, establishing the sulfonamide linkage.

Reaction:

Acetanilide-4-sulfonyl Chloride+AcetamideBaseN-Acetyl-4-acetamidobenzenesulfonamide+HCl\text{Acetanilide-4-sulfonyl Chloride} + \text{Acetamide} \xrightarrow{\text{Base}} \text{N-Acetyl-4-acetamidobenzenesulfonamide} + \text{HCl}

Deprotection and Hydrolysis

The acetyl group on the aromatic ring is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to regenerate the free amine, yielding sulfacetamide (N-acetyl-4-aminobenzenesulfonamide). This step restores the bioactive primary amine while retaining the acetyl group on the sulfonamide nitrogen.

Reaction:

N-Acetyl-4-acetamidobenzenesulfonamide+H2OHClSulfacetamide+Acetic Acid\text{N-Acetyl-4-acetamidobenzenesulfonamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Sulfacetamide} + \text{Acetic Acid}

Salt Formation with Sodium Hydroxide

The final step involves neutralizing sulfacetamide with sodium hydroxide to form the water-soluble sodium salt. This enhances the compound’s stability and bioavailability for pharmaceutical applications.

Reaction:

Sulfacetamide+NaOHThis compound Sodium+H2O\text{Sulfacetamide} + \text{NaOH} \rightarrow \text{this compound Sodium} + \text{H}_2\text{O}

Table 1. Key Synthetic Steps and Conditions

StepObjectiveReagents/ConditionsIntermediate/Product
1Amine protectionAcetic anhydride, H2_2SO4_4, 50°CAcetanilide
2SulfonationClSO3_3H, 0–5°CAcetanilide-4-sulfonyl chloride
3Sulfonamide formationAcetamide, pyridine, RTN-Acetyl-4-acetamidobenzenesulfonamide
4DeprotectionHCl, H2_2O, refluxSulfacetamide
5Salt formationNaOH, ethanol, RTThis compound sodium

Alternative Synthetic Approaches

Direct Sulfonation of 4-Aminoacetophenone

An alternative route involves sulfonating 4-aminoacetophenone, where the acetyl group is pre-installed on the aromatic ring. However, this method is less favored due to competing side reactions and lower yields.

Reductive Amination of 4-Nitrobenzenesulfonyl Derivatives

4-Nitrobenzenesulfonyl chloride can be reacted with acetamide, followed by catalytic hydrogenation to reduce the nitro group to an amine. This pathway bypasses the need for acetanilide but requires stringent control over reduction conditions to prevent over-hydrogenation.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water mixtures, yielding high-purity sulfacetamide sodium with a melting point of 182–184°C.

Analytical Characterization

  • HPLC : Reverse-phase chromatography (as described in) confirms purity >99% using a Zorbax ODS column and methanol-water (80:20, v/v) mobile phase.

  • Spectroscopy : 1^1H NMR (D2_2O, 400 MHz) displays signals at δ 7.60 (d, 2H, Ar–H), δ 6.70 (d, 2H, Ar–H), and δ 2.10 (s, 3H, CH3_3CO).

Industrial-Scale Production Considerations

Industrial synthesis optimizes cost and efficiency by:

  • Using continuous-flow reactors for chlorosulfonation to enhance heat dissipation.

  • Employing catalytic acetamide recycling to minimize waste.

  • Implementing in-line pH monitoring during salt formation to ensure consistent product quality .

Q & A

Q. What are the established synthetic routes for Acetyl[(4-aminophenyl)sulfonyl]azanide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfamoylation of alcohols or amines using reagents like N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide ( ). Key factors include:

  • Temperature : Ambient to mild heating (20–60°C) minimizes side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Substrate selectivity : Primary alcohols react faster than secondary or tertiary alcohols ().
    For purity, post-synthesis purification via recrystallization or column chromatography is critical. Contaminants often arise from incomplete acetyl group protection or sulfonamide hydrolysis.

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR verify the acetyl group (δ ~2.1 ppm for CH3_3) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) ().
  • X-ray crystallography : Programs like SHELXL () resolve bond lengths (e.g., S–N: ~1.62 Å) and angles. For example, the sulfonyl group typically adopts a tetrahedral geometry ().
  • IR : Stretching vibrations at ~1350 cm1^{-1} (S=O) and ~1650 cm1^{-1} (C=O) confirm functional groups ().

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize the synthesis or predict biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations:

  • Reaction mechanism : Simulate transition states to identify rate-limiting steps (e.g., nucleophilic attack on the sulfonyl group) ().
  • Electronic properties : HOMO-LUMO gaps predict reactivity; lower gaps (~4–5 eV) correlate with antimicrobial activity ().
  • Docking studies : Model interactions with bacterial dihydropteroate synthase (DHPS), a target for sulfonamides, to design analogs with higher binding affinity ().

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for sulfonamide derivatives like this compound?

Discrepancies often arise from:

  • Strain variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains using standardized MIC assays ().
  • Bioavailability : Measure silver ion release (if applicable) via ICP-MS, as low release (<1% in vitro) may explain poor clinical outcomes ().
  • Synergy studies : Combine with β-lactam antibiotics to assess resistance mitigation ().

Q. How do crystal packing and hydrogen-bonding networks influence the stability and solubility of this compound salts?

  • Crystal structure analysis : Use SHELXL () to identify intermolecular interactions (e.g., N–H···O hydrogen bonds between sulfonyl and acetyl groups).
  • Solubility : Polar solvents disrupt these networks; sodium salts () exhibit higher aqueous solubility (~50 mg/mL) than free acids.
  • Stability : Hygroscopicity is reduced in anhydrous crystalline forms ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetyl[(4-aminophenyl)sulfonyl]azanide
Reactant of Route 2
Acetyl[(4-aminophenyl)sulfonyl]azanide

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